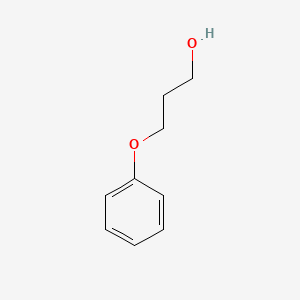

3-Phenoxy-1-propanol

描述

Historical Context and Early Academic Investigations of Phenoxypropanols

The study of phenoxypropanol derivatives has roots in early 20th-century organic chemistry. Initial investigations often revolved around the synthesis and reaction mechanisms of related compounds. For instance, early work on the reaction between epichlorohydrin (B41342) and phenol (B47542) in the presence of a base was found to yield 3-phenoxy-1,2-epoxypropane. core.ac.uk This epoxide is a key precursor to 3-phenoxy-1-propanol and other derivatives like 1,3-diphenoxy-2-propanol. core.ac.uk These foundational studies were crucial in understanding the reactivity of epoxides and phenols, paving the way for the synthesis of a wide array of phenoxypropanolamines and related structures. acs.org The fundamental reactions, such as the cleavage of the ether linkage under acidic conditions, were also a subject of early academic inquiry, establishing the basic chemical behavior of this class of compounds. openstax.orgaakash.ac.in

Contemporary Significance in Chemical Research

In modern chemical research, this compound and its derivatives are recognized for their broad utility. The compound serves as a versatile intermediate in the synthesis of more complex molecules. alibaba.com Its bifunctional nature, possessing both a hydroxyl group and a phenoxy moiety, allows for a range of chemical transformations.

Recent research highlights its role as a building block in various synthetic pathways:

Pharmaceutical Synthesis: The phenoxypropanolamine backbone is a key structural motif in many β-blocker medications. Research has focused on the enzymatic kinetic resolution of racemic mixtures like 1-(isopropylamine)-3-phenoxy-2-propanol to obtain enantiomerically pure compounds for synthesizing these drugs. nih.gov

Polymer and Materials Science: The hydroxyl group of this compound can be functionalized to create monomers for polymerization. The related compound, 1-Phenoxy-2-propanol, is used as a coalescing agent in latex paints and as a solvent in coatings and inks. atamankimya.com The phenoxy group contributes to the thermal stability and other desirable properties of the resulting polymers.

Agrochemicals: Derivatives of phenoxypropanol have been investigated for their potential use in agriculture. For example, 3-phenyl-1-propanol (B195566) is used in traps for certain pest species in integrated pest management systems. alibaba.com

Organic Synthesis: It is a key component in the synthesis of novel heterocyclic compounds, such as 1,3,4-oxadiazole (B1194373) derivatives, which are of interest for their potential biological activities. acs.orgresearchgate.net

The physical properties of this compound are also of interest in research, particularly its behavior as a solvent and its interaction with other molecules.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H12O2 |

| Molecular Weight | 152.19 g/mol nist.gov |

| Appearance | Clear colorless liquid thermofisher.com |

| Refractive Index | 1.5280 to 1.5300 (20°C, 589 nm) thermofisher.com |

| IUPAC Name | 3-phenoxypropan-1-ol thermofisher.com |

| CAS Registry Number | 6180-61-6 nist.gov |

Structural Elucidation and Functional Group Analysis in Advanced Chemical Systems

The definitive identification and structural analysis of this compound rely on modern spectroscopic techniques. These methods provide detailed information about the molecule's connectivity and the chemical environment of its atoms.

Spectroscopic Data:

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol functional group. Sharp peaks in the 3100-3000 cm⁻¹ region are due to C-H stretching of the aromatic ring, while C-H stretching of the aliphatic chain appears in the 3000-2850 cm⁻¹ range. The C-O stretching of the ether linkage is typically observed around 1240 cm⁻¹, and the C-O stretching of the primary alcohol is found near 1050 cm⁻¹. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for confirming the structure. The ¹H NMR spectrum would show distinct signals for the aromatic protons, the methylene (B1212753) protons adjacent to the oxygen atoms, and the proton of the hydroxyl group. The integration of these signals confirms the number of protons in each environment. ¹³C NMR provides information on the number and type of carbon atoms present in the molecule.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to further confirm the structure. nist.gov

Functional Group Analysis in Advanced Systems: The reactivity of this compound is dictated by its two primary functional groups: the hydroxyl group and the ether linkage.

Hydroxyl Group: The primary alcohol group is a versatile functional handle. It can undergo oxidation to form the corresponding aldehyde or carboxylic acid. It can also be esterified or etherified to introduce a wide variety of other functional groups, making it a key site for molecular elaboration in synthetic chemistry. scispace.com

The interplay of these functional groups allows this compound to be used as a linker or spacer molecule in the design of more complex chemical systems, including in the development of novel materials and biologically active compounds.

Structure

3D Structure

属性

IUPAC Name |

3-phenoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWVDYRFLCAZENH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60210805 | |

| Record name | 3-Phenoxy 1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6180-61-6 | |

| Record name | 3-Phenoxy-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6180-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenoxy 1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006180616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6180-61-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenoxy 1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenoxypropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.663 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENOXY 1-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/515PBP1U72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Phenoxy 1 Propanol

Established Synthetic Routes and Optimizations

Established methods for synthesizing 3-Phenoxy-1-propanol primarily rely on the etherification of phenol (B47542) or its derivatives. These routes are well-documented and form the basis of many industrial production processes.

A primary and straightforward method for preparing this compound involves the direct nucleophilic substitution reaction between phenol and a suitable halopropanol, such as 3-bromopropanol or 3-chloropropanol. google.comgoogle.com This reaction is typically conducted under alkaline conditions, which facilitates the deprotonation of phenol to form the more nucleophilic phenoxide ion. google.com The phenoxide then attacks the electrophilic carbon atom of the halopropanol, displacing the halide ion to form the desired ether linkage. One documented synthesis involves reacting a substituted phenol with 3-chloro-1-propanol (B141029) to yield the corresponding phenoxypropanol derivative. google.com Another process uses phenol and a halopropanol as the initial raw materials to generate 3-phenoxypropanol, which is then used as an intermediate for other products. google.com

Table 1: Nucleophilic Substitution Reaction Parameters

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| Phenol | 3-Halopropanol (e.g., 3-chloropropanol) | Alkaline conditions (e.g., NaOH) | This compound |

The Williamson ether synthesis is a classic and highly versatile method for preparing ethers, including this compound. wikipedia.org This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.org The synthesis involves two discrete conceptual steps. First, the alcohol (in this case, phenol) is treated with a strong base, such as sodium hydride (NaH), to form a deprotonated alkoxide or phenoxide ion. libretexts.org Second, this highly nucleophilic phenoxide ion is reacted with a primary alkyl halide, such as 3-chloro- or 3-bromopropanol. wikipedia.org

The phenoxide ion attacks the carbon atom bearing the halogen, leading to the formation of the ether and a salt byproduct (e.g., NaCl or NaBr). wikipedia.org For this reaction to be efficient, the alkyl halide must be primary to avoid competing elimination reactions that can occur with secondary or tertiary halides. wikipedia.org The Williamson synthesis is a general and reliable method for producing both symmetrical and unsymmetrical ethers. orgchemres.org

Syntheses starting from propylene-based C3 building blocks are also established. A common industrial method involves the reaction of phenol with propylene (B89431) oxide. atamankimya.comatamanchemicals.com This reaction typically yields the isomeric product, 1-phenoxy-2-propanol, due to the nature of the epoxide ring-opening reaction. atamankimya.com The process is catalyzed and results in the hydroxyalkylation of the phenol. atamanchemicals.com

Another approach utilizes 1,3-propylene glycol (propane-1,3-diol) as the starting material. In one patented method, 1,3-propylene glycol is first reacted with sodium hydroxide (B78521) and potassium hydroxide to form the corresponding mono-alkali metal salts. This mixture is then reacted with a halogenated benzene (B151609) to produce this compound. google.com

Novel Synthetic Pathways and Catalytic Systems

Recent research has focused on developing more efficient, environmentally friendly, and cost-effective synthetic routes. These novel pathways explore alternative reagents and advanced catalytic systems.

While distinct from this compound, the synthesis of its structural analog, 3-phenyl-1-propanol (B195566), provides insight into reductive methodologies that could potentially be adapted for phenoxy-containing precursors. 3-Phenyl-1-propanol is prepared by the reduction of various functional groups on the C3 side chain. For example, ethyl cinnamate (B1238496) can be reduced to 3-phenyl-1-propanol using sodium and ethanol. orgsyn.org Other methods include the catalytic hydrogenation of cinnamaldehyde (B126680) over a palladium catalyst or the reduction of cinnamic acid with lithium aluminum hydride. orgsyn.org The table below summarizes several established reductive routes to 3-phenyl-1-propanol.

Table 2: Reductive Synthetic Routes to 3-Phenyl-1-propanol

| Starting Material | Reducing Agent / Catalyst | Product |

|---|---|---|

| Ethyl Cinnamate | Sodium and Ethanol | 3-Phenyl-1-propanol |

| Cinnamic Acid | Lithium Aluminum Hydride | 3-Phenyl-1-propanol |

| Cinnamaldehyde | Hydrogen and Palladium | 3-Phenyl-1-propanol |

| Cinnamyl Alcohol | Sodium and Ethanol | 3-Phenyl-1-propanol |

To mitigate the environmental and handling issues associated with phenol, phenol-free synthetic processes have been developed. A notable example is a method that avoids phenol by using a halogenated benzene and 1,3-propylene glycol as the primary reactants. google.com This process is designed to be more environmentally friendly by eliminating phenol-containing wastewater. google.com

The synthesis proceeds in several stages:

A mixture of sodium hydroxide and potassium hydroxide is added to 1,3-propylene glycol. The mixture is heated under a nitrogen atmosphere to remove water, forming a solution containing the monosodium and monopotassium salts of propylene glycol. google.com

This solution is cooled, and then a halogenated benzene (e.g., chlorobenzene) and a catalyst, potassium iodide (KI), are added. google.com

The reaction mixture is heated to allow the etherification reaction to proceed. google.com

After the reaction is complete, the product is isolated via filtration and purified by reduced pressure distillation, which also allows for the recovery of unreacted 1,3-propylene glycol. google.com

This phenol-free route represents a significant green chemistry advancement in the production of this compound. google.com

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound, an important organic intermediate, has traditionally involved methods that present environmental challenges. A common route involves the condensation reaction of phenol with 3-bromopropanol. google.com However, the use of phenol as a raw material can lead to the generation of phenol-containing wastewater, which complicates industrial production and poses environmental pollution risks. google.com In response, significant research has focused on developing more sustainable and environmentally friendly synthetic routes, aligning with the principles of green chemistry. These modern approaches prioritize the reduction of hazardous waste, the use of renewable feedstocks, and the improvement of atom economy.

A notable advancement in the green synthesis of this compound is the development of a phenol-free process. google.com This method avoids the environmental issues associated with phenol by utilizing alternative starting materials. One such method involves the reaction of 1,3-propylene glycol with a halogenated benzene in the presence of a mixed base system and a catalyst. google.com

The key steps in this greener process are:

Formation of an alkoxide mixture by reacting 1,3-propylene glycol with sodium hydroxide and potassium hydroxide. Water is removed by evaporation. google.com

Nucleophilic substitution reaction where the resulting propylene glycol monosodium and monopotassium salts react with a halogenated benzene (e.g., chlorobenzene (B131634) or bromobenzene). google.com Potassium iodide is often added as a catalyst to facilitate the displacement of the halide. google.com

The reaction mixture is then cooled, filtered, and purified by vacuum rectification to yield this compound. google.com

A significant green feature of this method is the use of 1,3-propylene glycol as both a reactant and a solvent, which can be recovered after the reaction and recycled. google.com This phenol-free approach is environmentally friendly, employs readily available and inexpensive raw materials, and involves a simple, controllable process. google.com

Detailed research findings have demonstrated the efficacy of this method under various conditions, highlighting the impact of the choice of halogenated benzene and reaction parameters on the product yield and purity.

| Halogenated Benzene | Catalyst (KI) | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Chlorobenzene | 0.005 mol | 90 | - | 95.0 | 98.0 |

| Bromobenzene | 0.004 mol | 100 | 2 | 96.2 | 98.3 |

Other synthetic strategies are also being explored to align the production of related phenoxy ethers with green chemistry principles. The classic Williamson ether synthesis, which typically involves an alkoxide and an alkyl halide, has been adapted to be more sustainable. orgchemres.orgmasterorganicchemistry.com Innovations include the use of microwave irradiation and solvent-free conditions, which can significantly reduce reaction times and eliminate the need for volatile organic solvents. orgchemres.orgresearchgate.net For instance, the O-alkylation of phenols with epichlorohydrin (B41342) to produce key precursors for related compounds has been achieved with excellent yields under solvent-free, microwave-assisted conditions using a phase-transfer catalyst. researchgate.net

Furthermore, the ring-opening of strained cyclic ethers like oxetanes with phenols presents another potential pathway. radtech.org These reactions can be catalyzed by various agents and benefit from the high strain energy of the four-membered ring, which facilitates the reaction. radtech.orgrsc.org As the field advances, there is also growing interest in using renewable feedstocks. The synthesis of related compounds like 3-phenoxypropane-1,2-diol from glycerol, a byproduct of biodiesel production, exemplifies a move towards a more sustainable chemical industry. rsc.org These emerging methods underscore the ongoing effort to produce valuable chemicals like this compound through processes that are both efficient and environmentally benign.

Mechanistic Investigations of 3 Phenoxy 1 Propanol Reactions

Reaction Mechanism Studies of Ether Cleavage

The cleavage of the ether bond in 3-Phenoxy-1-propanol is a significant reaction, typically achieved under strongly acidic conditions with hydrohalic acids like HBr or HI. openstax.orglibretexts.org The reaction mechanism is dependent on the nature of the groups attached to the ether oxygen. wikipedia.org In the case of this compound, the ether oxygen is bonded to a phenyl group and a primary propyl chain.

The cleavage of this aryl alkyl ether proceeds via a nucleophilic substitution mechanism. libretexts.org The first step involves the protonation of the ether oxygen by the strong acid, which transforms the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com

Following protonation, the reaction pathway can be either SN1 or SN2. wikipedia.org For this compound, an SN1 mechanism would require the formation of a primary carbocation from the propanol (B110389) chain or a highly unstable phenyl cation, neither of which is favorable. stackexchange.com Therefore, the reaction proceeds through an SN2 mechanism. wikipedia.orgmasterorganicchemistry.com The halide anion (Br⁻ or I⁻), acting as a nucleophile, attacks the less sterically hindered carbon atom of the propyl chain. libretexts.orgwikipedia.org This backside attack leads to the cleavage of the C-O bond, resulting in the formation of phenol (B47542) and a 1-halopropane.

It is important to note that the C-O bond of the phenoxy group is not cleaved, as the sp²-hybridized carbon of the benzene (B151609) ring is resistant to nucleophilic attack. libretexts.orgmasterorganicchemistry.com

Table 1: Mechanistic Details of Ether Cleavage of this compound

| Step | Description | Key Intermediates/Transition States |

| 1. Protonation | The ether oxygen is protonated by a strong acid (e.g., HI). masterorganicchemistry.commasterorganicchemistry.com | Oxonium ion |

| 2. Nucleophilic Attack | The halide ion (I⁻) attacks the primary carbon of the propanol chain in an SN2 fashion. wikipedia.org | [I---CH₂(CH₂)₂O(H)Ph]‡ |

| 3. Cleavage | The C-O bond is broken, yielding phenol and 1-iodopropane. libretexts.org | Phenol, 1-Iodopropane |

Oxidation and Reduction Pathways

The primary alcohol functional group in this compound is susceptible to oxidation. The product of the oxidation depends on the oxidizing agent employed. libretexts.org

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will oxidize the primary alcohol to an aldehyde, yielding 3-phenoxypropanal (B2668125). libretexts.orgmsu.edu The mechanism of PCC oxidation involves the formation of a chromate (B82759) ester, followed by an E2-like elimination of a proton from the carbon bearing the hydroxyl group to form the carbon-oxygen double bond. libretexts.org

Stronger oxidizing agents, such as those used in the Jones oxidation (CrO₃ in aqueous sulfuric acid), will oxidize the primary alcohol all the way to a carboxylic acid. quora.com In this case, the initially formed aldehyde is hydrated in the aqueous medium to a gem-diol, which is then further oxidized to the carboxylic acid, 3-phenoxypropanoic acid. msu.edu

The reduction of the potential oxidation products of this compound, such as 3-phenoxypropanal or 3-phenoxypropanoic acid, would regenerate the parent alcohol. For instance, the aldehyde can be reduced back to the primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄), while the carboxylic acid would require a stronger reducing agent like lithium aluminum hydride (LiAlH₄).

Nucleophilic Substitution Reactions and Regioselectivity

Nucleophilic substitution reactions on this compound can occur at the carbon bearing the hydroxyl group. For this to happen, the hydroxyl group must first be converted into a good leaving group, as OH⁻ is a poor one. pearson.com This is often achieved by converting the alcohol into a tosylate or a mesylate by reacting it with the corresponding sulfonyl chloride in the presence of a base like pyridine. pearson.com

Once the tosylate is formed, it can be readily displaced by a variety of nucleophiles in an SN2 reaction. libretexts.org This reaction exhibits high regioselectivity, with the nucleophile attacking the primary carbon attached to the leaving group. pearson.com For instance, reaction with a halide ion would yield the corresponding 1-halo-3-phenoxypropane.

Another important reaction involving nucleophilic substitution is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (like sodium hydride) to form an alkoxide. masterorganicchemistry.com This alkoxide can then act as a nucleophile, attacking an alkyl halide to form a new ether. In the context of this compound, this would lead to the formation of a more complex ether. The regioselectivity is dictated by the SN2 mechanism, favoring attack on primary or methyl halides. masterorganicchemistry.com

Nucleophilic aromatic substitution on the phenoxy ring is generally difficult and requires harsh conditions or the presence of strong electron-withdrawing groups on the ring, which are absent in this compound.

Esterification and Derivatization Mechanisms

As a primary alcohol, this compound can undergo esterification with carboxylic acids or their derivatives to form esters. byjus.com The most common method is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid. masterorganicchemistry.com

The mechanism of Fischer esterification is a reversible process. masterorganicchemistry.com It begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the ester. byjus.commasterorganicchemistry.com

Derivatization of the hydroxyl group is often performed to improve analytical properties, for instance, for gas chromatography. gcms.cz This can be achieved through esterification with various reagents. Alkylation to form esters can also be accomplished using reagents like diazomethane, although this can also methylate phenolic hydroxyl groups if present. gcms.cz

Table 2: Common Esterification Reactions of this compound

| Reaction Type | Reagents | Product |

| Fischer Esterification | Carboxylic Acid (R-COOH), Acid Catalyst (H₂SO₄) byjus.com | 3-Phenoxypropyl ester (R-COO(CH₂)₃OPh) |

| Acylation | Acid Chloride (R-COCl), Pyridine | 3-Phenoxypropyl ester (R-COO(CH₂)₃OPh) |

| Acylation | Acid Anhydride (B1165640) ((RCO)₂O), Acid/Base Catalyst | 3-Phenoxypropyl ester (R-COO(CH₂)₃OPh) |

Thermal Stability and Degradation Mechanisms of the Phenoxypropanol Moiety

The thermal stability of this compound is influenced by the presence of the aromatic phenoxy group, which generally enhances thermal stability. The degradation of the phenoxypropanol moiety under thermal stress is expected to involve the cleavage of the ether linkage and the decomposition of the propanol side chain.

Studies on related polymeric structures containing phenylene ether linkages suggest that the primary degradation pathway involves the scission of the ether bond. researchgate.netmit.edu The decomposition can be initiated by the homolytic cleavage of the C-O bonds, leading to the formation of radical intermediates. These radicals can then undergo a variety of subsequent reactions, including hydrogen abstraction and recombination.

Advanced Derivatives and Analogs of 3 Phenoxy 1 Propanol: Synthesis and Characterization

Synthesis of Substituted Phenoxypropanol Isomers and Analogs

The synthesis of substituted phenoxypropanol isomers and analogs often involves the reaction of substituted phenols with appropriate three-carbon synthons. A common method is the Williamson ether synthesis, where a substituted phenoxide reacts with a halo-propanol. Another approach involves the ring-opening of a propylene (B89431) oxide derivative by a substituted phenol (B47542). The choice of synthetic route can be influenced by factors such as desired yield, scalability, and the specific substitution pattern on the aromatic ring. For instance, the synthesis of methyl-2-(2-(2,5-dimethyl-4-(E)-1-(propoxyimino)ethyl)phenoxy)methyl)phenyl)-3-methoxyacrylate involves a multi-step pathway including electrophilic substitution and Friedel-Crafts reactions. tsijournals.com

The structural and biological equivalence of different functional groups is a key consideration in the design of analogs. For example, research has shown that cinnamyl, phenacyl, and phenoxypropanol groups can be structurally and biologically equivalent in certain contexts. researchgate.net Furthermore, the replacement of a diphenyl ether with a biphenyl (B1667301) group can act as a bioisosteric substitution for blocking ion channels. researchgate.net The concept of isosterism, where atoms or groups of atoms are replaced by others with similar physicochemical properties, is a guiding principle in the development of new analogs. sci-hub.se

The synthesis of a series of digermynes and distannynes stabilized by terphenyl ligands, which are analogs of alkynes, has been achieved through the reduction of terphenyl germanium(II) or tin(II) halide precursors. rsc.org These complex structures highlight the diverse range of analogs that can be derived from fundamental chemical structures.

Formation of Phenoxypropanol Esters and Ethers

Phenoxypropanol esters and ethers are commonly synthesized through standard esterification and etherification reactions. The hydroxyl group of 3-phenoxy-1-propanol can react with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form esters. Similarly, ethers can be formed by reacting the alcohol with alkyl halides in the presence of a base (Williamson ether synthesis) or through other etherification methods. google.com For example, a process for producing aromatic ethers involves the vapor-phase reaction of phenolic compounds with organic halides in the presence of a metal oxide catalyst. google.com

A recent study detailed the synthesis of novel 1,3,4-oxadiazole (B1194373) derivatives that incorporate a phenoxypropanol functionality. acs.orgresearchgate.net The synthesis involved treating 3-(5-((4-arylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-3-yl)phenol derivatives with epibromohydrin, which resulted in a Williamson ether synthesis to form the corresponding alkyl aryl ethers. acs.org This highlights the utility of the phenoxypropanol moiety as a building block for more complex molecules.

The table below provides an overview of representative ester and ether derivatives of this compound and their synthetic methods.

| Derivative Type | General Structure | Synthetic Method |

| Ester | R-COO-(CH₂)₃-O-Ph | Esterification of this compound with R-COOH |

| Ether | R-O-(CH₂)₃-O-Ph | Williamson ether synthesis with an alkyl halide (R-X) |

| Glycidyl Ether | Oxirane-CH₂-O-(CH₂)₃-O-Ph | Reaction with epichlorohydrin (B41342) |

Chiral Derivatives and Enantioselective Synthesis Approaches

The synthesis of chiral derivatives of this compound is of significant interest, particularly for applications where stereochemistry is crucial. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. One approach involves the kinetic resolution of a racemic mixture. For example, the enzymatic kinetic resolution of racemic 1-(isopropylamine)-3-phenoxy-2-propanol, a building block for β-blockers, has been optimized using Candida rugosa lipases. nih.govmdpi.com This method yielded the (S)-enantiomer with high enantiomeric purity. nih.govmdpi.com

Another strategy is asymmetric synthesis, where a chiral catalyst or auxiliary is used to induce stereoselectivity. The Sharpless asymmetric dihydroxylation of styrene (B11656) has been used to produce an optically pure dihydroxy compound, which can then be converted to enantiomerically pure 3-phenyl-3-hydroxypropylamine, a related structure. google.com Chiral phosphane-Rh(I) complexes have been shown to be effective catalysts in the conjugate arylation of cyclohexenones, demonstrating catalyst-controlled diastereoselectivity. science.gov

Macrocyclic and Spiro Derivatives Incorporating Phenoxypropanol Units

The incorporation of phenoxypropanol units into macrocyclic and spirocyclic structures has led to the development of complex molecules with unique properties. Macrocyclic compounds containing a phenoxypropanol moiety can be synthesized through cyclization reactions. For instance, subsite-differentiated iron-sulfur cluster complexes have been synthesized using macrocyclic polyether trithiol ligands. ru.nl

Spiro compounds, which contain two rings connected through a single atom, can also be derived from phenoxypropanol precursors. The reactions of hexachlorocyclotriphosphazene with 3-amino-1-propanol can lead to the formation of mono and dispiro phosphazene derivatives. researchgate.net These spirocyclic structures can create distinct environments above and below the plane of the cyclotriphosphazene (B1200923) ring. researchgate.net

The table below summarizes some examples of macrocyclic and spiro derivatives incorporating phenoxypropanol or related units.

| Derivative Type | Description | Synthetic Precursors |

| Macrocyclic | Polyether trithiol ligands for iron-sulfur clusters | Phenoxy-containing polyethers |

| Spiro | Spiro phosphazene derivatives | Hexachlorocyclotriphosphazene, 3-amino-1-propanol |

Isochroman (B46142) Derivatives from Phenoxypropanol Precursors

Isochroman derivatives can be synthesized from precursors related to phenoxypropanol. A general method for preparing isochroman derivatives involves the reaction of alcohols with formaldehyde (B43269) and a carboxylic acid anhydride (B1165640) or a methylene (B1212753) diester in the presence of an acid catalyst. google.com Specifically, the cyclization of 1-chloro-3-phenoxypropane derivatives can be effected using tin(IV) chloride under Friedel-Crafts conditions to yield chromans, a related class of compounds. nottingham.ac.uk Similarly, 1-hydroxy-3-phenoxypropanes can be cyclized to chromans using phosphorus pentoxide. nottingham.ac.uk The synthesis of isochroman itself can be achieved by reacting β-phenyl-ethylalkohol with formaldehyde in the presence of hydrogen chloride. google.com

Arylseleno Derivatives of Phenoxypropanols

Information specifically on the synthesis of arylseleno derivatives of this compound is limited in the provided search results. However, the concept of isosteric replacement suggests that selenium, being in the same group as oxygen and sulfur, could be incorporated into analogs of phenoxypropanol. sci-hub.se The synthesis of such compounds would likely involve the reaction of a phenoxypropanol derivative with an arylselenyl halide or a related selenium electrophile.

Phosphazene Derivatives with Phenoxy Substituents

Phosphazenes are compounds with alternating phosphorus and nitrogen atoms in a ring structure, and they can be functionalized with phenoxy groups. The synthesis of phenoxy-substituted phosphazene derivatives often starts with hexachlorocyclotriphosphazatriene (N₃P₃Cl₆). dergipark.org.tr Reactions of this starting material with sodium salts of phenols, such as 2,4-dimethylphenol (B51704) and 3,4-dimethylphenol, in an appropriate solvent like tetrahydrofuran (B95107) (THF), yield monosubstituted phenoxy-phosphazene derivatives. dergipark.org.tr

Further reactions can lead to more complex structures. For example, the reaction of phenoxy-substituted phosphazene derivatives with 1,3-propanediol (B51772) or 3-amino-1-propanol can result in the formation of novel mono- and di-spiro phosphazene derivatives. researchgate.net These compounds have been characterized using various spectroscopic methods, including IR, ¹H NMR, and ³¹P NMR spectroscopy. researchgate.net The properties of these phosphazene derivatives can be tuned by the nature of the phenoxy substituents. For instance, phosphazenes with trifluoromethylphenoxy substituents have been explored as hydraulic fluids and lubricant stabilizers. mdpi.comgoogle.com

Applications of 3 Phenoxy 1 Propanol in Organic Synthesis and Pharmaceutical Chemistry

Role as a Key Intermediate in Complex Molecule Synthesis

The chemical reactivity of its hydroxyl and phenoxy groups allows 3-phenoxy-1-propanol to serve as a foundational molecule for constructing more complex chemical structures. matangiindustries.com It is a recognized building block in the agrochemical, surfactant, and pharmaceutical industries. matangiindustries.comontosight.ai

This compound serves as a precursor for synthesizing key pharmaceutical intermediates. A notable example is its role in the synthesis of Aclidinium Bromide, a long-acting anticholinergic agent used for treating chronic obstructive pulmonary disease (COPD). google.comnih.gov The synthesis of Aclidinium Bromide involves the N-alkylation of a quinuclidinol-based intermediate with (3-bromopropoxy)benzene. google.com This alkylating agent, (3-bromopropoxy)benzene, is a direct derivative of this compound, where the hydroxyl group has been replaced by a bromine atom. This transformation highlights the utility of the 3-phenoxypropyl scaffold in building complex, therapeutically active molecules.

The phenoxypropyl structure is integral to various classes of insecticides. This compound and its derivatives are used as intermediates in the production of these agrochemicals. guidechem.comontosight.ai Research has demonstrated the development of biochemical processes for the synthesis of chiral alcohol intermediates for insecticides, such as α-cyano-3-phenoxybenzyl alcohol, which is a component of pyrethroid insecticides like cyphenothrin (B1669663) and fenvalerate. nih.govtandfonline.com The synthesis of pyrethroids often involves 3-phenoxybenzaldehyde (B142659), which can be produced from precursors sharing the core phenoxy structure. researchgate.net The synthesis routes for certain chlorine-containing pyrethroid insecticides also utilize 3-phenoxy group benzyl (B1604629) esters as key components. google.com

In the realm of material science, this compound functions as an intermediate for plasticizers and other specialty chemicals. guidechem.comontosight.aiatamankimya.com Its molecular structure contributes desirable properties when incorporated into larger polymers. The agrochemicals and surfactants industry utilizes it as a building block for creating specialty chemicals tailored for various applications. matangiindustries.com Its role as an intermediate extends to the manufacturing of polymer auxiliaries and technical liquids. atamankimya.com

| Application Area | Intermediate/Building Block Role | Resulting Product/Field |

| Pharmaceuticals | Precursor to (3-bromopropoxy)benzene | Aclidinium Bromide google.com |

| Insecticides | Precursor to phenoxy-containing structures | Pyrethroids (e.g., Cyphenothrin, Fenvalerate) nih.govtandfonline.comgoogle.com |

| Material Science | Intermediate in synthesis | Plasticizers, Specialty Chemicals, Polymer Auxiliaries guidechem.commatangiindustries.comontosight.aiatamankimya.com |

Utilization in Advanced Formulations and Material Science

Beyond its role as a synthetic intermediate, this compound is directly incorporated into formulations for its solvent and stabilizing properties.

This compound is recognized for its high solvency power, effectively dissolving complex compounds such as resins and oils. matangiindustries.com This characteristic makes it a valuable solvent in the production of paints, coatings, and adhesives. guidechem.commatangiindustries.com In various formulations, it acts as a solvent and dispersant, helping to dissolve and blend other ingredients to ensure the creation of smooth and stable chemical systems. guidechem.comtristarintermediates.org This property is leveraged in diverse products, from industrial cleaners to cosmetics and topical medications, where it enhances the stability of the final product. matangiindustries.comtristarintermediates.orgatamanchemicals.com

The compound is an effective stabilizer in oil-in-water (o/w) emulsions, which are fundamental to many products in the pharmaceutical and personal care industries. matangiindustries.com Emulsion stability is generally achieved when an emulsifier reduces interfacial tension and forms a protective film around the droplets of the dispersed phase, preventing them from coalescing. ijirss.com The stabilization can occur through several mechanisms, including the formation of a physical barrier or a gel network around the oil droplets. lubrizol.commdpi.com this compound contributes to the stability of emulsion-based medicines and cosmetics, where its amphiphilic nature allows it to reside at the oil-water interface, enhancing the integrity of the formulation. matangiindustries.com

Biological Activity and Mechanistic Toxicology of 3 Phenoxy 1 Propanol and Its Derivatives

In Vitro Biological Studies and Cellular Interactions

Effects on Enzyme Activity and Biological Assays

3-Phenoxy-1-propanol and its structural analogs can influence enzymatic processes, a characteristic attributed in part to their solvent properties and their ability to interact with cellular structures. As a solvent, this compound can alter the solubility of compounds within biological assays, which may, in turn, affect enzyme kinetics. sigmaaldrich.com The hydrophobic nature of the phenoxy group allows it to interact with the lipid bilayers of cell membranes, potentially causing structural changes and increased permeability. atamanchemicals.com This disruption of membrane integrity can lead to the leakage of cellular contents and interfere with the function of membrane-bound enzymes. atamanchemicals.com

The antimicrobial properties of compounds like 1-Phenoxy-2-propanol are linked to their ability to interfere with the enzymatic systems of microorganisms. atamanchemicals.com By inhibiting enzymes that are crucial for vital functions such as energy production and cell division, these compounds can disrupt microbial growth and replication. atamanchemicals.com Furthermore, there is evidence to suggest that they may also disrupt protein synthesis by affecting ribosomal function. atamanchemicals.com

Derivatives of this compound have been the subject of enzymatic studies, particularly in the context of kinetic resolution. For instance, the enzymatic kinetic resolution of racemic 1-(isopropylamine)-3-phenoxy-2-propanol, a building block for β-blockers, has been successfully achieved using lipases from Candida rugosa. mdpi.comnih.gov This process, which separates the enantiomers, is highly dependent on the enzyme, the reaction medium, and the acetylating agent, highlighting the specific interactions between the phenoxypropanol derivative and the enzyme's active site. mdpi.comnih.gov

While direct quantitative data on the inhibition of specific enzymes by this compound is limited in publicly available literature, the known mechanisms of related compounds suggest that its biological effects are, at least in part, mediated through interactions with and potential disruption of enzyme function.

Induction of Apoptosis and Cell Differentiation Studies of Related Compounds

Several derivatives of this compound have demonstrated the ability to induce apoptosis, or programmed cell death, in various cancer cell lines. These findings suggest that the phenoxypropanol scaffold could be a promising starting point for the development of novel anticancer agents.

One area of research has focused on phenoxyacetamide derivatives. A novel phenoxyacetamide derivative, compound I, was found to be a potent inducer of apoptosis in HepG2 liver cancer cells. mdpi.com This compound significantly increased total apoptotic cell death by approximately 24.5-fold compared to untreated cells. mdpi.com Mechanistic studies revealed that compound I induced apoptosis through both the intrinsic and extrinsic pathways, with a dominant role for the intrinsic pathway. mdpi.com This was evidenced by the upregulation of pro-apoptotic genes such as p53, Bax, caspase-3, and caspase-9, and the downregulation of the anti-apoptotic gene BCL2. mdpi.com

Similarly, a 4-phenoxyphenol (B1666991) derivative, 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (B14705988) (4-HPPP), was shown to inhibit the growth of human hepatocellular carcinoma (HCC) cell lines, Huh7 and Ha22T, by inducing apoptosis. nih.gov Treatment with 4-HPPP led to an increase in pro-apoptotic factors including cleaved caspase-3, Bid, and Bax. nih.gov Furthermore, an increase in the autophagy-associated protein LC3B-II and a decrease in Beclin-1 and p62/SQSTM1 were observed, suggesting a complex interplay between apoptosis and autophagy. nih.gov

Other structurally related compounds have also been investigated. For example, 1-(2-hydroxy-5-methylphenyl)-3-phenyl-1,3-propanedione (HMDB), a β-diketone with a phenylpropanoid structure, induces apoptosis in human epidermoid carcinoma A431 cells through the generation of reactive oxygen species (ROS), which in turn triggers DNA damage and the activation of caspases. nih.gov

The table below summarizes the apoptotic effects of various compounds structurally related to this compound.

| Compound/Derivative | Cell Line | Key Apoptotic Events | Reference |

| Phenoxyacetamide derivative (compound I) | HepG2 (Liver Cancer) | 24.51-fold increase in total apoptosis; upregulation of p53, Bax, caspase-3, caspase-9; downregulation of BCL2. | mdpi.com |

| 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (4-HPPP) | Huh7, Ha22T (Liver Cancer) | Increased cleaved caspase-3, Bid, and Bax; modulation of autophagy-related proteins. | nih.gov |

| 1-(2-hydroxy-5-methylphenyl)-3-phenyl-1,3-propanedione (HMDB) | A431 (Epidermoid Carcinoma) | ROS generation, DNA damage, caspase activation, upregulation of Bad and p21, downregulation of Bcl-2 and Bcl-XL. | nih.gov |

| Safrole oxide derivatives | Vascular Endothelial Cells | Promotion of apoptosis. | researchgate.net |

These studies collectively indicate that the modification of the this compound structure can yield compounds with significant pro-apoptotic activity, making this chemical class a subject of interest in cancer research.

Mechanistic Toxicological Investigations

Analysis of Low Toxicity Profiles in Chemical Systems

This compound is generally considered to have a low toxicity profile. chemicalbook.comcoleparmer.com This assessment is supported by toxicological data from studies on the closely related compound, 3-phenyl-1-propanol (B195566), for which safety data is often used interchangeably. chemicalbook.comcoleparmer.comnih.govthermofisher.com

Acute toxicity studies have established the lethal dose (LD50) for oral and dermal routes of exposure. The oral LD50 in rats is reported to be in the range of 2250 to 2300 mg/kg body weight, which classifies it as "harmful if swallowed". chemicalbook.comcoleparmer.comthermofisher.com The dermal LD50 in rabbits is greater than 5000 mg/kg, indicating a low level of toxicity via skin absorption. chemicalbook.comcoleparmer.com

The following table provides a summary of the acute toxicity data for 3-phenyl-1-propanol, which is often used as a proxy for this compound.

| Route of Exposure | Species | LD50 | Reference |

| Oral | Rat | 2250 - 2300 mg/kg | chemicalbook.comcoleparmer.comthermofisher.com |

| Dermal | Rabbit | > 5000 mg/kg | chemicalbook.comcoleparmer.com |

While the acute toxicity is low, it is important to note that the toxicological properties of this compound itself have not been fully investigated in all aspects. coleparmer.comchemsrc.com However, based on the available data for structurally similar compounds, it is not classified as carcinogenic by major regulatory bodies. coleparmer.com

Mechanistic Studies of Biological Irritation (e.g., skin and eye irritation)

This compound is recognized as a skin and eye irritant. coleparmer.comchemsrc.comfishersci.sefishersci.seguidechem.com The mechanisms underlying this irritation are related to its chemical properties and interactions with biological tissues.

Skin Irritation:

The skin irritation potential of this compound is consistent with the effects of many solvents. medscape.com Solvents can cause cutaneous irritation by dissolving and removing essential lipids and oils from the stratum corneum, the outermost layer of the skin. medscape.com This disruption of the skin's natural barrier function increases transepidermal water loss, leading to dryness and a compromised defense against external agents. medscape.com The result is a state of irritation that can manifest as redness, itching, and discomfort. chemicalbook.com In studies with the related compound 3-phenyl-1-propanol, moderate skin irritation was observed in rabbits after a 24-hour exposure. coleparmer.com

Eye Irritation:

Direct contact of this compound with the eyes can cause serious irritation. fishersci.sefishersci.se The mechanism of eye irritation by chemicals can involve several processes, including the denaturation of proteins and disruption of cellular membranes. In vitro test methods, such as the OptiSafe™ Eye Irritation Test, model these mechanisms by assessing a chemical's potential to cause:

Denaturation of water-insoluble polymers that mimic the phospholipid bilayer of corneal and conjunctival cells. nih.gov

Direct denaturation of macromolecules that model the ordered collagen in the corneal stroma. nih.gov

Disruption of pH. nih.gov

While specific mechanistic studies on this compound's effect on the eye are not detailed in the provided search results, its chemical nature as a solvent and an alcohol suggests that it likely causes irritation through similar mechanisms of protein and lipid disruption within the delicate tissues of the eye.

Mutagenicity Studies of Structurally Related Compounds

Phenoxyethanol (B1677644), a closely related aromatic ether, has been evaluated for mutagenicity in several standard assays. It was found to be non-mutagenic in the Ames test, both with and without metabolic activation, using various strains of Salmonella typhimurium. cir-safety.orgeuropa.eu The Ames test is a widely used method to assess a chemical's potential to cause gene mutations. Furthermore, phenoxyethanol tested negative in the in vivo mouse micronucleus test, which detects chromosomal damage. cir-safety.org

Additionally, a study on a series of N-(phenoxy)alkylaminoalkanols, which share the phenoxyalkyl moiety, found that these compounds did not exhibit mutagenic properties in the Vibrio harveyi test. nih.gov

Based on the consistent negative results from mutagenicity studies on closely related compounds like phenoxyethanol and the general assessment of the glycol ether class, it is inferred that this compound is unlikely to be a significant mutagen.

Beta-Oxidation Pathways of Phenoxypropyl Derivatives

The metabolic fate of this compound involves its initial oxidation to the corresponding carboxylic acid, 3-phenoxypropanoic acid, which subsequently enters beta-oxidation pathways. This multi-step process is crucial for the detoxification and elimination of this xenobiotic compound. The initial conversion of the primary alcohol is a critical activating step, enabling the molecule to be recognized by the enzymatic machinery of fatty acid oxidation.

The oxidation of this compound to 3-phenoxypropanoic acid is catalyzed by a sequence of enzymatic reactions. Initially, alcohol dehydrogenase (ADH) oxidizes the primary alcohol to its corresponding aldehyde, 3-phenoxypropionaldehyde. inchem.orgproteopedia.org Subsequently, aldehyde dehydrogenase (ALDH) enzymes catalyze the oxidation of this aldehyde to the carboxylic acid, 3-phenoxypropanoic acid. wikipedia.orgmdpi.com This two-step oxidation is a common metabolic pathway for primary alcohols. inchem.org

Once formed, 3-phenoxypropanoic acid can be further metabolized through beta-oxidation, a process that typically occurs in both mitochondria and peroxisomes. tandfonline.comnih.gov This pathway involves the sequential shortening of the alkanoic acid chain. For 3-phenoxypropanoic acid, a single cycle of beta-oxidation is sufficient to cleave the side chain, releasing a phenolic metabolite. inchem.orgwikipedia.org

The enzymes of mitochondrial beta-oxidation are known to catabolize a range of xenobiotic alkanoic acids. inchem.org The process begins with the activation of the carboxylic acid to its coenzyme A (CoA) thioester, 3-phenoxypropanoyl-CoA, a reaction catalyzed by acyl-CoA synthetases. This activated form then undergoes a cycle of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolytic cleavage. mdpi.com

Peroxisomes also play a significant role in the beta-oxidation of xenobiotic acyl compounds, including those with a phenoxy moiety. tandfonline.comnih.gov The peroxisomal beta-oxidation system is particularly important for the metabolism of compounds that are poor substrates for the mitochondrial pathway. proteopedia.org A key difference between the two pathways lies in the initial dehydrogenation step; in peroxisomes, this is catalyzed by an acyl-CoA oxidase that transfers electrons directly to oxygen, generating hydrogen peroxide (H₂O₂). proteopedia.orgnih.gov

The rate of beta-oxidation of phenoxyalkanoic acids can be influenced by the substitution pattern on the phenoxy ring. For instance, methyl-group substitution on the phenoxy moiety has been shown to markedly decrease the rate of biotransformation. wikipedia.org This suggests that steric hindrance can affect the efficiency of the enzymatic reactions involved in the beta-oxidation pathway.

The mitochondrial biotransformation of various ω-(phenoxy)alkanoic acids has been studied, revealing differences in their metabolism. The data in the table below illustrates the relative rates of phenol (B47542) formation from different phenoxyalkanoic acid derivatives when incubated with rat liver mitochondria, highlighting the impact of the alkyl chain length and substitutions on the phenoxy ring.

| Compound | Relative Rate of Phenol Formation (%) |

| 3-(Phenoxy)propanoic acid | 100 |

| 5-(Phenoxy)pentanoic acid | (Data not available for direct comparison) |

| 3-(2,6-Dimethylphenoxy)propanoic acid | Significantly lower than unsubstituted |

| 5-(2,6-Dimethylphenoxy)pentanoic acid | Significantly lower than unsubstituted |

This table is illustrative and compiled from qualitative descriptions in the literature; precise quantitative comparative data is limited. inchem.orgwikipedia.org

The biotransformation of 3- and 5-(phenoxy)alkanoic acids to phenols demonstrates the functional reality of these beta-oxidation pathways. wikipedia.org The release of the phenolic moiety is a critical detoxification step, as the resulting smaller molecules can be more readily conjugated and excreted from the body.

Environmental Fate and Ecotoxicological Research on 3 Phenoxy 1 Propanol

Biodegradation Pathways and Mechanisms in Environmental Matrices

The biodegradation of 3-phenoxy-1-propanol has been the subject of scientific inquiry, particularly in the context of its fate in various environmental compartments. Research indicates that this compound is readily biodegradable under aerobic conditions. sigmaaldrich.com One study demonstrated an 83% degradation of this compound over a 28-day period, following the OECD Test Guideline 301F. sigmaaldrich.com This suggests a low potential for persistence in environments where aerobic microorganisms are active.

The metabolic pathways of similar phenoxy compounds have been investigated, offering insights into the potential breakdown mechanisms of this compound. For instance, the anaerobic bacterium Acetobacterium sp. strain LuPhet1 can convert 2-phenoxyethanol (B1175444) to phenol (B47542) and acetate. This process involves the formation of acetaldehyde (B116499) and a notable migration of a hydrogen atom within the glycolic part of the molecule. researchgate.net While this is a different compound, the structural similarity suggests that cleavage of the ether linkage is a plausible biodegradation step for this compound as well.

Furthermore, studies on the degradation of atenolol (B1665814), a pharmaceutical that shares structural similarities with this compound, have shown that microorganisms can facilitate its transformation. In an enriched nitrifying sludge, atenolol was transformed into several products, including 1-amino-3-phenoxy-2-propanol, through processes such as amide-bond hydrolysis and N-dealkylation. uq.edu.au This highlights the role of specific microbial communities and their enzymatic activities in breaking down such compounds. The degradation of other related compounds, like 3-phenoxybenzoic acid by the fungus Aspergillus oryzae, involves hydroxylation and the cleavage of the ether bond, potentially mediated by enzymes like flavin-dependent monooxygenases and cytochrome P450. researchgate.net These examples from related compounds suggest that the biodegradation of this compound in environmental matrices likely involves a series of enzymatic reactions, including oxidation and cleavage of the ether bond, leading to the formation of smaller, more readily mineralized substances.

Aquatic Ecotoxicity Studies (e.g., fish, daphnia, algal toxicity assessments)

The aquatic ecotoxicity of this compound has been evaluated through standardized tests on representative aquatic organisms, including fish, daphnia, and algae. These studies are crucial for understanding the potential environmental risk posed by the substance in aquatic ecosystems.

Results from these assessments indicate that this compound exhibits toxicity to aquatic life, with varying sensitivity across different trophic levels.

Table 1: Aquatic Ecotoxicity of this compound

| Test Organism | Endpoint | Concentration (mg/L) | Exposure Duration | Test Guideline | Reference |

|---|---|---|---|---|---|

| Fish | LC50 | >61 | 96 hours | OECD Test Guideline 203 | sigmaaldrich.com |

| Daphnia magna (Water flea) | EC50 | 60.6 | 48 hours | OECD Test Guideline 202 | sigmaaldrich.com |

LC50 (Lethal Concentration 50): The concentration of a chemical which kills 50% of a test population. EC50 (Effective Concentration 50): The concentration of a chemical that causes a defined effect in 50% of the test population. ErC50: The concentration that causes a 50% reduction in growth rate.

The data shows that the acute toxicity to fish (LC50) is greater than 61 mg/L over a 96-hour period. sigmaaldrich.com For the invertebrate species Daphnia magna, the 48-hour EC50 was determined to be 60.6 mg/L. sigmaaldrich.com The green alga Raphidocelis subcapitata showed a 72-hour ErC50 of 94.1 mg/L. sigmaaldrich.com These findings are essential for establishing predicted no-effect concentrations (PNECs) and for conducting environmental risk assessments.

Persistence and Bioaccumulation Potential in Environmental Systems

The persistence and bioaccumulation potential of a chemical are key factors in determining its long-term environmental risk. For this compound, available data and estimations suggest a low likelihood of both persistence and bioaccumulation in environmental systems.

Based on its chemical properties, persistence of this compound is considered unlikely. fishersci.se The compound is readily biodegradable, which significantly contributes to its removal from the environment. sigmaaldrich.com Hydrolysis, another important degradation process for some chemicals, is not expected to be a significant fate process for this compound as it lacks functional groups that readily hydrolyze under typical environmental conditions. nih.gov

The bioaccumulation potential of this compound is also estimated to be low. fishersci.senih.gov An estimated bioconcentration factor (BCF) of 4.5 suggests that the compound is not likely to accumulate to significant levels in the tissues of aquatic organisms. nih.gov The log n-octanol/water partition coefficient (log Kow) is another indicator of bioaccumulation potential. For the related compound 1-propanol (B7761284), a log Kow of 0.34 and a BCF of 0.7 have been reported, further supporting the low bioaccumulation potential. who.int

Table 2: Persistence and Bioaccumulation Properties of this compound

| Property | Value/Assessment | Rationale/Source |

|---|---|---|

| Persistence | Unlikely | Readily biodegradable. sigmaaldrich.comfishersci.se |

| Hydrolysis | Not an important environmental fate process | Lacks functional groups that hydrolyze under environmental conditions. nih.gov |

| Bioaccumulation | Unlikely | Estimated BCF of 4.5. fishersci.senih.gov |

| Mobility in Soil | Likely to be mobile | Contains volatile organic compounds and is expected to have high mobility. fishersci.se |

The compound's mobility in soil is expected to be high, and as it contains volatile organic compounds, it will likely evaporate from surfaces. fishersci.se This mobility, combined with its biodegradability, suggests that this compound is unlikely to persist or accumulate in soil and aquatic sediments.

Environmental Regulatory Research and Compliance Studies

This compound is subject to various chemical regulations and has been reviewed by regulatory bodies to ensure its safe use and handling. In the European Union, it is registered under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. europa.eueuropa.eu The European Chemicals Agency (ECHA) provides information on its classification and labeling, which is based on the UN Globally Harmonized System (GHS). europa.eu

Under the CLP (Classification, Labelling and Packaging) Regulation, which aligns with the GHS, this compound has been assigned hazard statements. sigmaaldrich.com These classifications are important for communicating potential hazards to workers and consumers. For instance, it is classified as harmful if swallowed and causes skin and eye irritation. fishersci.se

In Canada, chemical substances are assessed to determine if they meet the criteria for being hazardous. While specific details on the regulatory status of this compound under the Canadian Environmental Protection Act were not found, safety data sheets are required to be in compliance with the Hazardous Products Regulations (HPR). fishersci.ca

In the United States, chemical waste generators are responsible for determining if a discarded chemical is a hazardous waste and must adhere to local, regional, and national regulations for its disposal. fishersci.ca The Occupational Safety and Health Administration (OSHA) also sets standards for workplace safety. coleparmer.com

It is important to note that while some sources indicate that based on available data, the classification criteria for environmental hazards are not met, others may classify it as harmful to aquatic life. sigmaaldrich.comfishersci.se These differences can arise from the specific data sets and classification systems being used. Regulatory information and classifications are subject to updates as new research becomes available.

Future Research Directions and Emerging Paradigms for 3 Phenoxy 1 Propanol

Exploration of New Catalytic Systems for Sustainable Synthesis

The industrial synthesis of 3-Phenoxy-1-propanol traditionally relies on methods that can be energy-intensive and may generate undesirable byproducts. Future research is set to revolutionize its production through the development of novel catalytic systems that align with the principles of green chemistry, aiming for higher efficiency, selectivity, and sustainability.

Key research frontiers in this area include:

Heterogeneous Catalysis: A significant shift towards heterogeneous catalysts is anticipated. These solid-state catalysts are advantageous due to their ease of separation from the reaction mixture, which simplifies purification processes and allows for catalyst recycling, thereby reducing waste and operational costs. Research will likely focus on designing robust and highly active heterogeneous catalysts, such as zeolites, functionalized mesoporous silica, and metal oxides, for the etherification of phenols and propanediols. The development of catalysts with precisely engineered acid-base properties will be crucial for optimizing the selective synthesis of this compound while minimizing side reactions.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field, offering mild reaction conditions, high selectivity, and a reduced environmental footprint. Future studies will likely explore the potential of various enzymes, such as lipases and etherases, for the biocatalytic synthesis of this compound. This could involve screening for naturally occurring enzymes or engineering novel biocatalysts with enhanced activity and stability for this specific transformation. A biocatalytic approach could lead to a more sustainable and economically viable production process. nih.gov

Organocatalysis: Metal-free organocatalysis presents another promising avenue for the sustainable synthesis of ethers. Chiral diol-based organocatalysts, for instance, have shown potential in enantioselective reactions and could be adapted for the synthesis of this compound and its derivatives. nih.gov Future research will likely focus on designing and optimizing organocatalysts that are not only efficient and selective but also derived from renewable resources, further enhancing the green credentials of the synthesis process.

Innovative Reaction Methodologies: The exploration of novel reaction activation methods, such as microwave-assisted synthesis and flow chemistry, is expected to play a significant role. These techniques can offer enhanced reaction rates, improved yields, and better process control compared to conventional batch methods. Integrating these modern synthetic approaches with advanced catalytic systems will be key to developing highly efficient and scalable processes for the production of this compound.

| Catalyst Type | Potential Advantages | Research Focus |

| Heterogeneous Catalysts | Recyclability, ease of separation, reduced waste | Zeolites, functionalized silica, metal oxides with tailored acidity |

| Biocatalysts (Enzymes) | High selectivity, mild conditions, sustainability | Lipases, etherases, enzyme engineering |

| Organocatalysts | Metal-free, potential for enantioselectivity | Chiral diols, catalysts from renewable sources |

Development of Advanced Biological Probes and Pharmacological Agents

The structural motif of this compound, featuring a flexible ether linkage and a terminal hydroxyl group, presents a versatile scaffold for the design of novel bioactive molecules. Future research is anticipated to leverage this structure for the development of sophisticated biological tools and potential therapeutic agents.

Fluorescent Probes for Bioimaging: The phenoxy group can be chemically modified to incorporate fluorophores, transforming this compound derivatives into fluorescent probes. These probes could be designed to selectively target and visualize specific cellular components or biological events, such as changes in enzyme activity or the presence of reactive oxygen species. researchgate.netnih.gov The development of probes with enhanced photostability, high quantum yields, and specific targeting capabilities will be a key research focus, with potential applications in diagnostics and fundamental biological research. nih.gov

Pharmacological Scaffolds: The phenoxypropanolamine backbone is a well-established pharmacophore in a variety of drugs, particularly beta-blockers. nih.govoup.com While this compound itself is not a propanolamine, its structure serves as a valuable starting point for the synthesis of new analogues with potential pharmacological activity. Future medicinal chemistry efforts could explore the structure-activity relationships of novel this compound derivatives as potential enzyme inhibitors, receptor modulators, or antimicrobial agents. nih.govoup.com

Drug Delivery Systems: The amphiphilic nature of this compound suggests its potential use as a component in drug delivery systems. Its ability to interact with both hydrophobic and hydrophilic environments could be exploited in the formulation of nanoparticles, micelles, or liposomes for the targeted delivery of therapeutic agents. Research in this area would focus on synthesizing polymeric derivatives of this compound and evaluating their biocompatibility and drug-loading capacity.

| Application Area | Research Goal | Potential Impact |

| Biological Probes | Design of fluorescent derivatives for cellular imaging. | Advanced diagnostics and understanding of biological processes. |

| Pharmacological Agents | Synthesis and screening of novel analogues for therapeutic activity. | Discovery of new drugs with improved efficacy and safety profiles. |

| Drug Delivery | Incorporation into nanocarriers for targeted drug delivery. | Enhanced therapeutic outcomes and reduced side effects. |

Integration into Novel Functional Materials and Nanotechnologies

The unique combination of a rigid aromatic ring and a flexible aliphatic chain in this compound makes it an attractive building block for the creation of new functional materials and for applications in nanotechnology.

Polymer Synthesis: The terminal hydroxyl group of this compound allows it to be used as a monomer in polymerization reactions. This could lead to the development of novel polymers with tailored properties, such as thermal stability, mechanical strength, and optical characteristics. For instance, incorporating the phenoxy moiety into the polymer backbone could enhance its refractive index or provide sites for further functionalization. Research into polyphosphazenes with phenoxy side groups has already indicated their potential in biomedical applications. researchgate.netacs.orgmdpi.com

Functionalized Nanomaterials: The surface of nanomaterials can be functionalized with this compound to impart specific properties. pageplace.depageplace.denih.gov For example, coating nanoparticles with this compound could improve their dispersibility in certain solvents or create a biocompatible interface for biomedical applications. researchgate.net The phenoxy group could also serve as an anchor for attaching other molecules, such as drugs or targeting ligands, to the nanoparticle surface.

Liquid Crystals and Organic Electronics: The rigid-flexible molecular architecture of this compound is reminiscent of structures found in liquid crystals. Future research could explore the potential of its derivatives to form liquid crystalline phases, which have applications in displays and optical sensors. Furthermore, the aromatic component of the molecule suggests that it could be a precursor for the synthesis of new organic electronic materials.

| Technology Area | Potential Role of this compound | Desired Outcome |

| Polymer Chemistry | Monomer for the synthesis of new polymers. | Materials with enhanced thermal, mechanical, or optical properties. |

| Nanotechnology | Surface modification agent for nanoparticles. | Improved dispersibility, biocompatibility, and functionality of nanomaterials. |

| Advanced Materials | Building block for liquid crystals and organic semiconductors. | Development of new materials for displays, sensors, and electronic devices. |

Advanced Computational Chemistry Studies and Predictive Modeling

Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. For this compound, these approaches can provide deep insights into its behavior and guide the design of new experiments and applications, saving time and resources.

Quantum Mechanical Modeling: Quantum mechanics (QM) calculations can be employed to elucidate the mechanisms of reactions involving this compound, such as its synthesis or its interactions with biological targets. hovione.comnih.gov QM studies can help in understanding the electronic structure of the molecule, predicting its spectroscopic properties, and designing more efficient catalysts for its production. For instance, modeling the reductive etherification process can provide insights into the most favorable reaction pathways. nih.gov

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can be used to study the behavior of this compound in different environments, such as in solution or at interfaces. researchgate.netrsc.orgmdpi.comresearchgate.netnih.gov These simulations can provide information on its conformational preferences, its interactions with solvent molecules, and its aggregation behavior. This knowledge is crucial for understanding its properties as a solvent and for designing its application in formulations and materials.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the biological activity or toxicity of derivatives of this compound based on their molecular structure. nih.govresearchgate.netijsmr.in By identifying the key structural features that influence a particular property, QSAR models can guide the design of new compounds with desired characteristics, such as enhanced therapeutic efficacy or reduced toxicity. nih.goveuropa.eu

| Computational Method | Application for this compound | Expected Insights |

| Quantum Mechanics (QM) | Elucidation of reaction mechanisms and electronic properties. | Design of more efficient synthetic routes and catalysts. |

| Molecular Dynamics (MD) | Study of behavior in solution and at interfaces. | Understanding of solvent properties and formulation behavior. |

| QSAR Modeling | Prediction of biological activity and toxicity of derivatives. | Rational design of new bioactive molecules with improved safety profiles. |

Interdisciplinary Research with Green Chemistry and Engineering Principles

The future of chemical research is intrinsically linked to the principles of green chemistry and sustainable engineering. For this compound, an interdisciplinary approach that integrates these principles across its lifecycle will be crucial for its long-term viability and environmental compatibility.

Renewable Feedstocks: A major focus of future research will be the development of synthetic routes to this compound from renewable feedstocks. This could involve the use of biomass-derived phenols and propanediols. The integration of biocatalysis and green catalytic methods will be key to achieving this goal, reducing the reliance on fossil fuels.

Process Intensification and Circular Economy: Applying principles of process intensification, such as the use of microreactors and continuous flow processes, can lead to safer, more efficient, and less wasteful production of this compound. Furthermore, exploring opportunities for recycling and reusing the compound in various applications will contribute to a more circular economy. This will require collaboration between synthetic chemists and process engineers to design integrated and sustainable manufacturing systems.

| Interdisciplinary Focus | Key Objectives | Desired Long-Term Outcome |

| Lifecycle Assessment | Quantify the environmental footprint of production and use. | Guide the development of more sustainable processes. |

| Renewable Feedstocks | Develop synthetic routes from biomass. | Reduce dependence on fossil fuels and lower carbon emissions. |

| Green Engineering | Implement process intensification and circular economy principles. | Create a more efficient, safer, and sustainable chemical industry. |

常见问题

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for 3-Phenoxy-1-propanol?

- Methodology : The compound is typically synthesized via nucleophilic substitution or esterification. For example, reacting 3-chloro-1-propanol with phenol under alkaline conditions (e.g., KOH/ethanol) at 60–80°C for 6–12 hours. Monitor reaction progress using TLC or GC-MS. Purify via vacuum distillation (boiling point: 83–85°C at 0.1 mmHg; density: ~1.045 g/cm³) .

Q. How can researchers assess the purity of this compound?

- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and reverse-phase C18 columns. Compare retention times against certified reference standards. For residual solvents (e.g., ethanol), employ gas chromatography (GC) with flame ionization detection. Validate methods per ICH guidelines .

Q. What safety protocols are critical when handling this compound in laboratory settings?